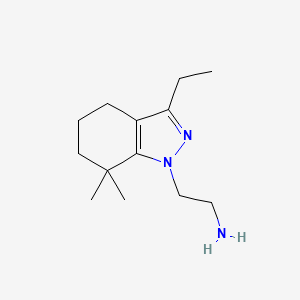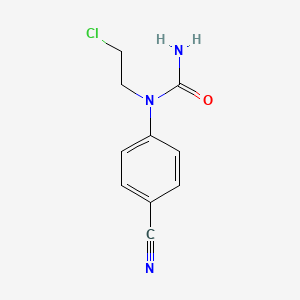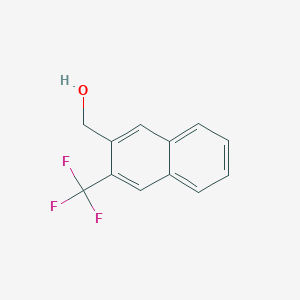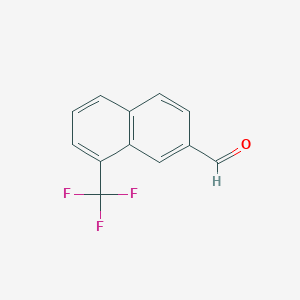
5-(Trifluoromethoxy)naphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethoxy)naphthalen-2-amine is an organic compound that features a naphthalene ring substituted with a trifluoromethoxy group at the 5-position and an amine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)naphthalen-2-amine typically involves the introduction of the trifluoromethoxy group onto a naphthalene derivative, followed by the introduction of the amine group. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. This can be achieved through transition-metal catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . The reaction conditions often include the use of palladium catalysts and boronic acids or esters as coupling partners .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as described above. The choice of reagents and reaction conditions would be optimized for scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethoxy)naphthalen-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group, if present, can be reduced back to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethoxy)naphthalen-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique trifluoromethoxy group can impart desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its aromatic structure and potential for functionalization.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, where the trifluoromethoxy group can enhance performance characteristics.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethoxy)naphthalen-2-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties. The amine group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Trifluoromethoxy)naphthalen-2-amine: Similar structure but with the trifluoromethoxy group at a different position.
5-(Trifluoromethyl)naphthalen-2-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Aminonaphthalene: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less stable.
Uniqueness
5-(Trifluoromethoxy)naphthalen-2-amine is unique due to the presence of both the trifluoromethoxy and amine groups on the naphthalene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential for diverse chemical modifications. These properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1261869-15-1 |
|---|---|
Molekularformel |
C11H8F3NO |
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
5-(trifluoromethoxy)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6H,15H2 |
InChI-Schlüssel |
JCVNJDMIVIBELD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)









